Pregna-1,4-diene-3,20-dione,9-fluoro-11,21-dihydroxy-16,17-[[(R)-3-pyridinylmethylene]bis(oxy)]-,(11b,16a)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-diene-3,20-dione,9-fluoro-11,21-dihydroxy-16,17-[[®-3-pyridinylmethylene]bis(oxy)]-,(11b,16a)- involves multiple steps, starting from basic steroidal precursorsSpecific reaction conditions such as temperature, pressure, and the use of catalysts are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using advanced techniques to ensure consistency and quality. The process may include the use of bioreactors and continuous flow systems to optimize the reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Pregna-1,4-diene-3,20-dione,9-fluoro-11,21-dihydroxy-16,17-[[®-3-pyridinylmethylene]bis(oxy)]-,(11b,16a)- undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction could produce less oxidized forms .
Scientific Research Applications
Pregna-1,4-diene-3,20-dione,9-fluoro-11,21-dihydroxy-16,17-[[®-3-pyridinylmethylene]bis(oxy)]-,(11b,16a)- has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Applied in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceuticals and cosmetics.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: Another synthetic corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of applications.
Uniqueness
Pregna-1,4-diene-3,20-dione,9-fluoro-11,21-dihydroxy-16,17-[[®-3-pyridinylmethylene]bis(oxy)]-,(11b,16a)- is unique due to its specific structural modifications, which enhance its potency and reduce its side effects compared to other corticosteroids .
Properties
Molecular Formula |
C27H30FNO6 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-pyridin-3-yl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C27H30FNO6/c1-24-8-7-17(31)10-16(24)5-6-18-19-11-22-27(21(33)14-30,25(19,2)12-20(32)26(18,24)28)35-23(34-22)15-4-3-9-29-13-15/h3-4,7-10,13,18-20,22-23,30,32H,5-6,11-12,14H2,1-2H3 |
InChI Key |
KXSDCRAUHTYQKT-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3(C(C1CC4C2(OC(O4)C5=CN=CC=C5)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O |
Origin of Product |
United States |
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